Iron saccharate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iron saccharate is synthesized by reacting ferric hydroxide with sucrose under controlled conditions. The reaction typically involves dissolving ferric hydroxide in water and then adding sucrose to form a complex. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves high-temperature cyclic concentration to treat the raw material. Water for injection is added to prepare an this compound solution, and the pH value is adjusted to ensure stability and efficacy .

Analyse Des Réactions Chimiques

Reduction Kinetics and Redox Behavior

Iron saccharate undergoes reduction from Fe³⁺ to Fe²⁺ in acidic environments. A standardized in vitro method measures the T₇₅ time (time for 75% Fe³⁺ reduction) to assess bioequivalence :

-

Key Findings :

Table 2: Reduction Kinetics of this compound

| Parameter | Value |

|---|---|

| Optimal HCl Concentration | 0.25–1 M |

| T₇₅ Threshold | <20 minutes |

| Correlation Coefficient | ≥0.98 (linearity of log[Fe³⁺] vs. time) |

Ligand Exchange and Iron Release

In physiological conditions, this compound releases Fe³⁺ via ligand-exchange reactions with transferrin, enabling iron incorporation into hemoglobin :

-

Direct Transferrin Donation : 4–5% of Fe³⁺ binds directly to transferrin without intermediate steps .

Stability and Decomposition

This compound decomposes under extreme conditions:

-

Thermal Degradation : Prolonged heating above 120°C disrupts the iron-sucrose matrix .

-

pH Sensitivity : Stable at physiological pH (7.4) but precipitates in strongly alkaline or acidic environments .

Hypersensitivity Reactions (HSRs)

While not a direct chemical reaction, hypersensitivity involves immune pathways:

-

Mechanism : Complement activation-related pseudo-allergy (CARPA) triggers mast cell degranulation via anaphylatoxins (C3a, C5a) .

-

Risk Factors : Rapid infusion rates (>100 mg/min) increase free iron release, exacerbating reactions .

Comparative Pharmacokinetics

This compound exhibits distinct kinetic properties compared to other IV iron formulations :

Table 3: Pharmacokinetic Comparison of IV Iron Formulations

| Parameter | This compound | Ferric Carboxymaltose | Iron Dextran |

|---|---|---|---|

| Labile Iron (%) | 3.4 | 0.6 | 3.3 |

| Transferrin Donation (%) | 4–5 | 1–2 | 5–6 |

| Terminal Half-Life (h) | 5.3 | 20.8 | 1.42 |

Applications De Recherche Scientifique

Iron saccharate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.

Biology: Studied for its role in iron metabolism and its effects on cellular processes.

Medicine: Widely used in the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.

Mécanisme D'action

Following intravenous administration, iron saccharate dissociates into iron and sucrose. The iron is then transported as a complex with transferrin to target cells, including erythroid precursor cells. Within these cells, iron is incorporated into hemoglobin as the cells mature into red blood cells. This replenishes the body’s iron stores and increases hemoglobin levels .

Comparaison Avec Des Composés Similaires

- Ferric gluconate

- Ferric carboxymaltose

- Iron dextran

- Iron isomaltoside

- Ferumoxytol

Comparison: Iron saccharate is unique due to its lower incidence of side effects and its rapid efficacy in increasing hemoglobin, ferritin, and transferrin saturation levels. Unlike iron dextran, which can cause severe allergic reactions, this compound is generally well-tolerated. Ferric carboxymaltose and ferumoxytol are also effective but may have different pharmacokinetic profiles and cost considerations .

This compound stands out for its balance of efficacy, safety, and cost-effectiveness, making it a preferred choice in many clinical settings .

Activité Biologique

Iron saccharate, also known as iron sucrose, is a complex of iron and sucrose that has gained attention for its role in treating iron deficiency anemia (IDA). This article explores its biological activities, mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound works primarily by dissociating into iron and sucrose upon intravenous administration. The released iron is then transported in the bloodstream bound to transferrin, which facilitates its delivery to erythroid precursor cells for incorporation into hemoglobin during red blood cell formation. This process is crucial for addressing anemia and improving overall iron status in patients with deficiencies.

- Absorption and Distribution : After intravenous administration, peak serum iron levels occur approximately 10 minutes post-injection, with a volume of distribution of 7.3 L. The half-life of this compound is about 6 hours, indicating a relatively rapid clearance from the bloodstream .

2. Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in various clinical settings:

- Iron Deficiency Anemia : A study involving adult patients with IDA showed that intravenous iron sucrose significantly increased hemoglobin levels (average increase of 3.29 g/dL in women and 4.58 g/dL in men) and corrected anemia in about 70% of participants .

- Comparison with Other Treatments : this compound has been shown to be more effective than oral iron supplements, especially in patients who do not tolerate or respond adequately to oral therapy. Its rapid action allows for quicker restoration of iron levels compared to traditional methods .

Table 1: Clinical Outcomes of Iron Sucrose Treatment

3. Safety Profile

This compound is noted for its favorable safety profile compared to older parenteral iron formulations like high-molecular-weight iron dextran, which had higher rates of serious allergic reactions. The incidence of anaphylaxis with iron sucrose is significantly lower (0.002%) compared to other preparations .

- Adverse Effects : Common side effects include mild allergic reactions, but serious adverse events are rare. A case report highlighted an anaphylactic reaction in a patient receiving iron sucrose, emphasizing the need for monitoring during administration .

4. Pharmacological Activities

Beyond its primary use as an iron supplement, research indicates that this compound may possess additional pharmacological properties:

- Antioxidant Activity : Iron complexes have been studied for their potential antioxidant effects, which could further benefit patients by mitigating oxidative stress associated with inflammation and chronic diseases .

- Impact on Erythropoiesis : Studies suggest that a significant portion of administered iron is utilized for erythropoiesis (70-97%), underscoring its effectiveness in promoting red blood cell production .

5. Case Studies and Research Findings

Several case studies have further elucidated the benefits and risks associated with this compound treatment:

- A study involving patients with chronic kidney disease demonstrated significant improvements in hemoglobin levels and overall quality of life when treated with intravenous iron sucrose compared to oral alternatives.

- Another case highlighted the successful use of this compound in pregnant women experiencing severe anemia, showcasing its safety and efficacy during pregnancy .

Propriétés

Key on ui mechanism of action |

Following intravenous administration, iron sucrose is dissociated into iron and sucrose and the iron is transported as a complex with transferrin to target cells including erythroid precursor cells. The iron is then incorporated into hemoglobin as the cells mature into red blood cells. |

|---|---|

Numéro CAS |

8047-67-4 |

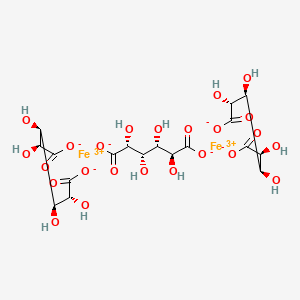

Formule moléculaire |

C12H22FeO11 |

Poids moléculaire |

398.14 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron |

InChI |

InChI=1S/C12H22O11.Fe/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

Clé InChI |

HQXGNTOSLWOUDQ-AKSHDPDZSA-N |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Fe+3].[Fe+3] |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Fe] |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Fe] |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

D-Glucaric acid, iron(2+) salt (1:1) Ferri Saccharate ferri-saccharate ferric oxide, saccharated ferric saccharate Hippiron iron oxide (saccharated) Iron Saccharate iron sucrose iron(III)-hydroxide sucrose complex iron-saccharate Saccharated Ferric Oxide Venofe |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does iron saccharate deliver iron to the body?

A1: After intravenous administration, this compound is taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. [] The complex is then broken down, releasing iron. [] This iron can then be incorporated into erythrocytes (red blood cells) during erythropoiesis. []

Q2: What is the impact of this compound on erythropoietin requirements?

A2: Studies demonstrate that this compound administration can significantly reduce erythropoietin (EPO) requirements in hemodialysis patients. [, , ] This effect is attributed to the increased availability of iron for erythropoiesis, improving the efficacy of EPO therapy. []

Q3: Does this compound administration affect iron metabolism parameters?

A3: Yes, intravenous this compound significantly increases serum ferritin, transferrin saturation, and hemoglobin levels, reflecting improved iron stores and red blood cell production. [, , , ]

Q4: What is the chemical structure of this compound?

A4: this compound is a polynuclear iron(III)-hydroxide carbohydrate complex. [] It consists of a core of ferric hydroxide surrounded by a shell of sucrose molecules. []

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data is limited in the provided research, analytical techniques like high-performance liquid chromatography and capillary electrophoresis have been employed to characterize iron species in this compound formulations and biological samples. [, ]

Q6: How does light exposure affect this compound stability in parenteral nutrition solutions?

A6: Studies indicate that light exposure can increase the formation of lipid peroxidation products in parenteral nutrition solutions containing this compound, even when combined with vitamins and trace elements. [] This suggests a need for light protection during storage and administration of such solutions.

Q7: What are the potential adverse effects associated with this compound?

A7: While generally considered well-tolerated, this compound can cause adverse reactions similar to other intravenous iron preparations. [] These can include:

- Hypersensitivity reactions, including anaphylaxis (rare) [, ]

- Hypotension []

- Transient chest pain []

- Increased risk of infection, possibly due to impaired neutrophil function at high doses []

Q8: Is there a risk of iron overload with this compound treatment?

A8: Yes, as with any iron supplementation, there is a risk of iron overload with this compound. Monitoring iron parameters like serum ferritin and transferrin saturation is crucial to guide dosing and prevent iron overload. []

Q9: Does intravenous this compound lead to the formation of labile iron?

A9: Yes, studies show that intravenous this compound can lead to transient increases in non-transferrin bound iron (NTBI) in the plasma of dialysis patients. [] This labile iron has the potential to generate oxidative stress and contribute to adverse effects.

Q10: Are there any biomarkers that can predict response to this compound treatment?

A10: Research suggests that reticulocyte parameters, specifically reticulocyte haemoglobin content (CHr) and high-fluorescence reticulocyte count (HFR), can predict response to intravenous iron supplementation, including this compound, in hemodialysis patients. []

Q11: What analytical techniques are used to quantify this compound and its metabolites?

A11: Various methods are employed to measure iron parameters in both formulations and biological samples, including:

- Serum iron and ferritin assays [, ]

- Transferrin saturation measurements []

- High-performance liquid chromatography for analyzing iron species []

- Capillary electrophoresis for characterizing labile iron []

- T2* MRI for visualizing iron deposition in organs []

Q12: What are the alternatives to this compound for intravenous iron supplementation?

A12: Other available intravenous iron preparations include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.